![molecular formula C14H21NO3 B2661040 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 2305354-71-4](/img/structure/B2661040.png)
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is also known as PAC or PAC-1 and belongs to the class of spirocyclic compounds.5]undecane-9-carboxylic acid.
Wirkmechanismus
The mechanism of action of 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid involves the activation of procaspase-3, a protein that plays a key role in the programmed cell death pathway. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of apoptosis in cancer cells. The mechanism of action of PAC-1 is unique and differs from other apoptosis-inducing agents, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid has several biochemical and physiological effects. In cancer cells, PAC-1 induces apoptosis, leading to the death of cancer cells. Additionally, PAC-1 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. PAC-1 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid in lab experiments include its unique mechanism of action, potential applications in cancer research, and anti-inflammatory effects. However, there are also limitations to using PAC-1 in lab experiments. PAC-1 has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, the toxicity of PAC-1 has not been extensively studied, making it important to exercise caution when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid. One potential direction is to study the toxicity of PAC-1 in vivo, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to optimize the synthesis method of PAC-1 to increase yields and reduce costs. Another potential direction is to study the potential applications of PAC-1 in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid is a unique chemical compound that has potential applications in scientific research, particularly in cancer research. The synthesis method has been optimized to produce high yields of the final product, and the mechanism of action of PAC-1 is unique and differs from other apoptosis-inducing agents. While there are limitations to using PAC-1 in lab experiments, further research is needed to explore its potential applications in other diseases and to optimize its synthesis method.
Synthesemethoden
The synthesis of 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid involves several steps. The first step involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 3-bromoprop-2-enoyl chloride to form an intermediate product. The intermediate product is then reacted with 1,3-cyclohexanedione to form the final product, 3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid. The synthesis method has been optimized to produce high yields of the final product.
Wissenschaftliche Forschungsanwendungen
3-Prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in cancer research. PAC-1 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
3-prop-2-enoyl-3-azaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-12(16)15-9-7-14(8-10-15)5-3-11(4-6-14)13(17)18/h2,11H,1,3-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMOALCWPHJIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCC(CC2)C(=O)O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


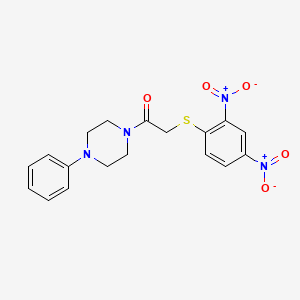

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2660961.png)
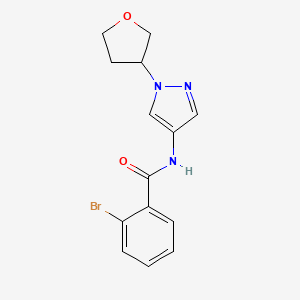
![5-Chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2660966.png)
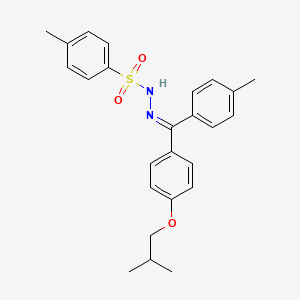
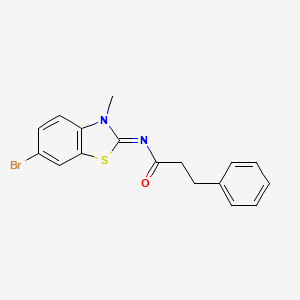
![(Z)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2660972.png)
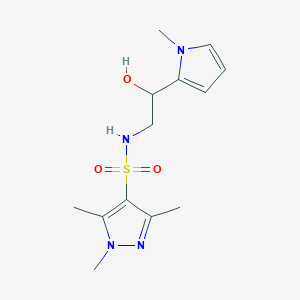
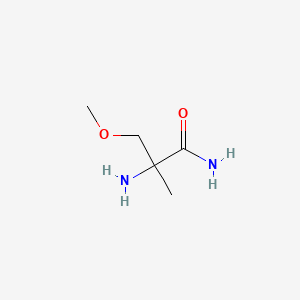
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2660977.png)
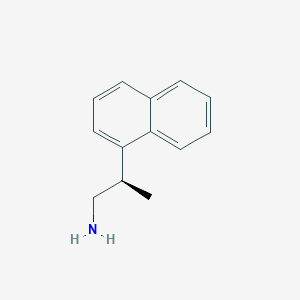
![N-[[4-(3-chlorophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2660979.png)